molecular formula C12H6BrCl2NO3 B2429123 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene CAS No. 477870-28-3

2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene

Cat. No. B2429123
CAS RN: 477870-28-3
M. Wt: 362.99
InChI Key: KZHCZSXXKVIURA-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene, commonly referred to as BDPNB, is an aromatic nitro compound that has been widely studied due to its unique chemical and physical properties. It is used in a variety of applications, including the synthesis of organic compounds, the manufacture of dyes and pigments, and as a catalyst for a variety of reactions. BDPNB has also been studied for its potential use in the development of new pharmaceuticals, as well as its potential use in the treatment of certain diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene, an intermediate compound in chemical synthesis, has been studied for its role in various synthetic processes. Zhai Guang-xin (2006) focused on the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound used in the treatment of arrhythmia, highlighting the significance of reaction conditions in its preparation (Zhai, 2006).

Photoelectrochemical Properties

  • The photoelectrochemical behavior of similar compounds like p-bromo-nitrobenzene has been a subject of interest, providing insights into their reduction mechanisms and potential applications in electrochemical processes. Compton and Dryfe (1994) studied the photoelectrochemical reduction of p-bromo-nitrobenzene, revealing its radical anion formation and the stability of these anions in the absence of light (Compton & Dryfe, 1994).

Vibrational Spectroscopy and Molecular Analysis

  • Reddy and Rao (1994) conducted a normal coordinate analysis for trisubstituted benzenes, including compounds structurally related to 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene. Their work provides valuable data for understanding the vibrational properties of such molecules, essential for their characterization and application in various fields (Reddy & Rao, 1994).

Electrophilic and Nucleophilic Reactions

  • Studies by Sobolev et al. (2014) and Gold et al. (1980) on bromination reactions and nucleophilic aromatic substitutions, respectively, provide insights into the reactivity of bromo-nitrobenzene derivatives, which are chemically similar to 2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene. These studies contribute to the understanding of its chemical behavior under various conditions (Sobolev et al., 2014), (Gold et al., 1980).

Industrial and Environmental Applications

  • The research by Harikumar and Rajendran (2014) on the preparation of nitro aromatic ethers using ultrasound irradiation, and by Ernst et al. (2013) on the reactivity of 1-bromo-4-nitrobenzene radical anion, demonstrate the potential industrial applications of bromo-nitrobenzene derivatives in synthesizing complex organic compounds and their behavior in non-traditional solvents (Harikumar & Rajendran, 2014), (Ernst et al., 2013).

properties

IUPAC Name

2-bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrCl2NO3/c13-9-5-7(16(17)18)1-4-12(9)19-8-2-3-10(14)11(15)6-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHCZSXXKVIURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3,4-dichlorophenoxy)-4-nitrobenzene

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